molecular formula C10H12ClNO2 B6164388 (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 2060732-36-5

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B6164388
CAS No.: 2060732-36-5
M. Wt: 213.66 g/mol
InChI Key: PMPYPSNDPNMYIO-SBSPUUFOSA-N
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Description

(1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride: is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The specific hydrochloride salt form enhances the compound's solubility and stability, making it suitable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically involves multiple steps, starting from simple precursors such as benzaldehyde and amino acids. One common method is the Biltz synthesis, which involves the condensation of benzaldehyde with an amino acid like phenylalanine, followed by cyclization and hydrochloride formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and hydrochloride formation steps. Continuous flow reactors and large-scale batch processes are often employed to meet commercial demands.

Chemical Reactions Analysis

(1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinoline derivatives, which are important in medicinal chemistry.

  • Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives, which may have different biological activities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions varying based on the desired substitution pattern.

Major Products Formed:

  • Quinoline derivatives from oxidation reactions.

  • Reduced isoquinoline derivatives from reduction reactions.

  • Substituted isoquinoline derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride: has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride: is compared with other similar compounds, such as:

  • 1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: Another derivative with potential medicinal applications.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the carboxylic acid group, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

2060732-36-5

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1

InChI Key

PMPYPSNDPNMYIO-SBSPUUFOSA-N

Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)C(=O)O.Cl

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)O.Cl

Purity

95

Origin of Product

United States

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